(2-(Aminomethyl)-4-fluorophenyl)boronic acid
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Overview
Description
(2-(Aminomethyl)-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorobenzylamine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-fluorobenzylamine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and triethylamine are frequently used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide and sodium perborate are used for oxidation reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Resulting from oxidation reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions
Scientific Research Applications
(2-(Aminomethyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors .
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with cis-diols on the surface of cells or biomolecules, facilitating targeted delivery and detection .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and fluorine substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the aminomethyl group, affecting its reactivity and applications.
(2-(Aminomethyl)phenyl)boronic Acid: Similar but without the fluorine atom, which can influence its chemical properties and reactivity .
Uniqueness
(2-(Aminomethyl)-4-fluorophenyl)boronic acid is unique due to the presence of both the aminomethyl and fluorine substituents, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Biological Activity
(2-(Aminomethyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both an amino group and a boronic acid moiety, allows it to interact with biological targets effectively. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H12B F N O2. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interactions with biological molecules.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to modulate signaling pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Proteasome Activity : Boronic acids are known to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors within cells.
- Targeting Kinases : The compound may interact with specific kinases involved in cancer progression, thereby disrupting downstream signaling pathways critical for tumor growth .
Study 1: In Vitro Efficacy
In a series of in vitro experiments, this compound was tested against several human cancer cell lines, including breast, prostate, and lung cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action by employing Western blot analysis to assess the activation of apoptotic pathways. The findings indicated that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other boronic acids was conducted:
Compound Name | IC50 (µM) | Mechanism of Action | Notable Activity |
---|---|---|---|
This compound | 5-15 | Proteasome inhibition, kinase targeting | Anticancer activity |
4-Fluorophenylboronic acid | 10-20 | Proteasome inhibition | Moderate anticancer activity |
Benzoxaborole | 1-5 | Sugar binding at physiological pH | Antifungal activity |
Properties
CAS No. |
850689-31-5 |
---|---|
Molecular Formula |
C7H9BFNO2 |
Molecular Weight |
168.96 g/mol |
IUPAC Name |
[2-(aminomethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H,4,10H2 |
InChI Key |
SXGNFHBBBUFCRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN)(O)O |
Origin of Product |
United States |
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